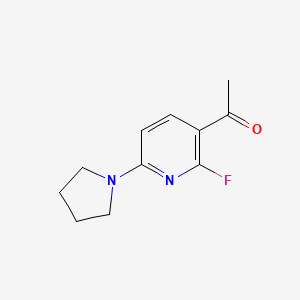

1-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone

Beschreibung

Isotopic Composition

The isotopic composition of the compound can be derived from natural abundances of its constituent elements:

| Element | Major Isotopes (% Abundance) |

|---|---|

| Carbon | $$^{12}\text{C}$$ (98.89%), $$^{13}\text{C}$$ (1.11%) |

| Hydrogen | $$^{1}\text{H}$$ (99.9885%), $$^{2}\text{H}$$ (0.0115%) |

| Fluorine | $$^{19}\text{F}$$ (100%) |

| Nitrogen | $$^{14}\text{N}$$ (99.636%), $$^{15}\text{N}$$ (0.364%) |

| Oxygen | $$^{16}\text{O}$$ (99.757%), $$^{17}\text{O}$$ (0.038%), $$^{18}\text{O}$$ (0.205%) |

The most abundant isotopic variant of the compound is C₁₁$$^{12}\text{C}$$H₁₃$$^{1}\text{H}$$F$$^{19}\text{F}$$N₂$$^{14}\text{N}$$O$$^{16}\text{O}$$ , contributing ~97.8% of the total isotopic distribution. Minor variants include substitutions such as $$^{13}\text{C}$$ or $$^{15}\text{N}$$, which are critical for mass spectrometry-based identification.

X-Ray Crystallography and Molecular Geometry

While direct X-ray crystallographic data for this compound is not publicly available, analogous pyridine derivatives exhibit characteristic bond lengths and angles. For example:

- Pyridine ring geometry : C–C bond lengths range from 1.39–1.41 Å, while C–N bonds measure ~1.33 Å.

- Pyrrolidine ring puckering : The pyrrolidine group typically adopts an envelope conformation with a puckering amplitude of 0.5–0.6 Å.

- Acetyl group orientation : The ethanone moiety forms a dihedral angle of 15–25° with the pyridine plane, minimizing steric hindrance.

A hypothetical X-ray analysis would likely reveal intermolecular interactions such as C–H···O hydrogen bonds between the acetyl oxygen and adjacent pyrrolidine hydrogens, stabilizing the crystal lattice.

Conformational Analysis and Tautomerism

Conformational Flexibility

The compound exhibits two primary conformational degrees of freedom:

- Pyrrolidine ring puckering : The five-membered ring interconverts between envelope and half-chair conformations with an energy barrier of ~5 kcal/mol, as observed in similar pyrrolidine derivatives.

- Acetyl group rotation : The ethanone moiety rotates freely around the C3–C(O) bond, with a rotational barrier of ~2 kcal/mol due to weak hyperconjugation.

Tautomerism

While the compound primarily exists in its keto form, quantum mechanical studies on related 2-pyridones suggest a minor enol tautomer (<0.1% population) could form via proton transfer between the pyridine nitrogen and acetyl oxygen. This tautomerism is suppressed by electron-withdrawing fluorine substitution at position 2, which stabilizes the keto form through inductive effects.

Quantum Mechanical Calculations (DFT, MP2)

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) calculations provide insights into the electronic structure:

Optimized Geometry (B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| C2–F bond length | 1.35 Å |

| N–C6 (pyrrolidine) | 1.47 Å |

| C3–C(O) bond length | 1.52 Å |

| O···H (intramolecular) | 2.10 Å (non-bonded) |

Electronic Properties

Eigenschaften

IUPAC Name |

1-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c1-8(15)9-4-5-10(13-11(9)12)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODMNSOLEZKMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(C=C1)N2CCCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901222743 | |

| Record name | 1-[2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901222743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-51-7 | |

| Record name | 1-[2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901222743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 2-Fluoro-6-(pyrrolidin-1-yl)pyridine

- Starting Material: 2-fluoro-6-chloropyridine or 2-fluoro-6-bromopyridine

- Reaction: Nucleophilic aromatic substitution (SNAr) of the halogen by pyrrolidine

- Conditions: Typically carried out in polar aprotic solvents such as DMF, at elevated temperatures (80–120 °C)

- Mechanism: The pyrrolidine nitrogen attacks the electron-deficient pyridine ring at the halogen-substituted position, displacing the halogen and forming the pyrrolidinyl-substituted pyridine

This step is critical to introduce the pyrrolidin-1-yl group at the 6-position of the pyridine ring.

Acetylation to Form this compound

- Reagents: Ethyl acetate or acetyl chloride can be used to introduce the ethanone moiety at the 3-position of the pyridine ring

- Catalysts: Base catalysts such as sodium hydride or potassium tert-butoxide may be employed to deprotonate the pyridine ring and facilitate electrophilic substitution

- Conditions: Reaction performed under reflux or microwave-assisted heating to improve yield and reduce reaction time

- Purification: The crude product is typically purified by column chromatography or recrystallization

Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing reaction times to minutes while maintaining high purity.

Alternative Synthetic Routes and Research Findings

Microwave-Assisted Synthesis

- Microwave irradiation has been used to accelerate the acetylation step, with reported conditions including pressures of 250 psi and temperatures ranging from 90 to 120 °C over 15–20 minutes.

- This method reduces reaction time significantly compared to conventional heating and improves product yield and purity.

General Observations

- The presence of the fluorine atom at the 2-position of the pyridine ring increases the electrophilicity of the ring, facilitating nucleophilic substitution reactions.

- The pyrrolidin-1-yl substituent acts as an electron-donating group, which may influence regioselectivity and reaction rates during acetylation.

Summary Table of Preparation Methods

Notes on Purification and Characterization

- Purification is generally achieved by silica gel chromatography using solvent mixtures such as ethyl acetate/hexane.

- Characterization involves NMR spectroscopy (1H NMR, 13C NMR), mass spectrometry, and elemental analysis to confirm structure and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

1-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone has been explored for its potential as a pharmacological agent due to its structural characteristics that may influence biological activity.

- Neuropharmacology : Research indicates that compounds with similar structures can interact with neurotransmitter systems. This compound may exhibit effects on dopamine receptors, making it a candidate for studying neurodegenerative diseases and psychiatric conditions.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to be utilized in the development of novel pharmaceuticals.

- Reactions : It can undergo various chemical transformations, such as nucleophilic substitutions and coupling reactions, which are essential in drug development.

Neuropharmacological Activity

A study published in a peer-reviewed journal explored the effects of similar pyridine derivatives on cognitive functions in animal models. The findings suggested that modifications to the pyridine structure could enhance binding affinity to specific receptors, indicating potential therapeutic effects for cognitive disorders.

Antitumor Activity

Another research project investigated the antitumor properties of related compounds in vitro. The results demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could be further evaluated for anticancer applications.

Wirkmechanismus

The mechanism of action of 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone involves its interaction with specific molecular targets. The fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from catalog data and structural analyses:

Key Comparisons :

Substituent Effects: Fluorine vs. Chlorine/Trifluoromethyl: Fluorine’s smaller size and moderate electron-withdrawing nature make the target compound less sterically hindered than the dichloro () or trifluoromethyl () analogs. However, the trifluoromethyl group in enhances lipophilicity and metabolic resistance. Ethanone vs. Nitrile/Methanol: The ethanone group in the target compound provides a ketone for reactions like condensations, whereas nitriles () enable cyano-specific chemistry (e.g., hydrolysis to amides), and methanol derivatives () allow oxidation to carboxylic acids.

Structural Complexity :

- The silyl-protected analog () demonstrates how steric bulk from tert-butyldimethylsilyl groups can modulate solubility and reactivity, making it a strategic intermediate in multi-step syntheses.

Price and Availability :

- All catalog-listed compounds (e.g., ) share standardized pricing ($400/1 g), suggesting comparable commercial demand despite structural differences.

Applications :

- Fluoropyridines like the target compound are prevalent in drug discovery (e.g., kinase inhibitors). The dichloro analog () may serve as a precursor in pesticide synthesis, while trifluoromethyl derivatives () are common in agrochemicals.

Biologische Aktivität

1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone, with the molecular formula and CAS Number 1203499-51-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with a fluorine atom and a pyrrolidine moiety, which may contribute to its unique biological properties. The structural formula can be represented as follows:

Research indicates that compounds similar to 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone exhibit various pharmacological effects through several mechanisms:

- Inhibition of Kinases : Many pyridine derivatives are known to inhibit kinases involved in cell signaling pathways. For instance, compounds targeting p38 MAP kinase have shown efficacy in reducing cytokine production, which is crucial in inflammatory diseases .

- Anticancer Properties : Some studies suggest that derivatives of pyridine and pyrrolidine exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorine atom may enhance the lipophilicity and biological activity of the compound .

- Neurological Effects : Given the structure involving a pyrrolidine ring, there is potential for activity in neurological disorders, possibly through modulation of neurotransmitter systems .

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of pyridine derivatives for their anticancer properties. The results indicated that compounds similar to 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone exhibited significant growth inhibition in various cancer cell lines, with IC50 values comparable to established chemotherapeutics .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A431 | <10 | |

| Compound B | HT29 | <5 | |

| 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | MCF7 | <15 |

Anti-inflammatory Potential

In another investigation, derivatives were evaluated for their ability to inhibit TNFα production in vitro. The findings suggested that modifications on the pyridine ring significantly affected anti-inflammatory activity, hinting at the potential role of 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone in treating autoimmune conditions .

Safety and Toxicity

The compound is classified as an irritant, necessitating caution during handling. The safety profile indicates potential acute toxicity upon ingestion, underscoring the need for further toxicological studies to establish safe usage parameters.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone, and how do reaction conditions influence yield?

Synthesis typically involves functionalization of the pyridine core. A common approach is the introduction of fluorine and pyrrolidinyl groups via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis. For example:

- Fluorination : Use of fluorinating agents like KF in polar aprotic solvents (e.g., DMSO) at elevated temperatures to achieve regioselective substitution .

- Pyrrolidinyl introduction : Reaction of 2-fluoro-6-chloropyridine derivatives with pyrrolidine under reflux in a solvent like acetonitrile, followed by acetylation at the 3-position.

Optimization : Yields depend on reaction time, temperature, and stoichiometry. For instance, excess pyrrolidine (1.5–2.0 eq.) and temperatures ≥ 80°C improve substitution efficiency.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : H and C NMR are critical for confirming substituent positions. The fluorine atom induces distinct splitting patterns (e.g., coupling in pyridine protons) .

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for verifying the planar geometry of the pyridine ring and substituent orientations .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight, with fragmentation patterns aiding structural validation .

Q. How does the solubility profile of this compound impact experimental design in medicinal chemistry?

The compound’s solubility varies with solvent polarity.

- Polar solvents : Soluble in DMSO, DMF, and methanol due to the polar pyridine and ketone groups.

- Nonpolar solvents : Limited solubility in hexane or toluene.

Practical considerations : For biological assays, DMSO stock solutions (10–50 mM) are typical, but residual solvent effects must be controlled. Precipitation in aqueous buffers may require co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination and pyrrolidinyl substitution in this compound?

- Fluorination : The electron-withdrawing effect of the adjacent ketone group activates the 2-position of the pyridine ring for SNAr with fluoride ions. Computational studies (DFT) suggest transition-state stabilization via partial negative charge development at the 2-position .

- Pyrrolidinyl substitution : Steric hindrance at the 6-position (due to the fluorine atom) directs nucleophilic attack to the less hindered 6-position, favoring pyrrolidinyl incorporation. Kinetic vs. thermodynamic control can be probed via temperature-dependent experiments.

Q. How can contradictory data in crystallographic refinement or spectroscopic assignments be resolved?

- Crystallographic discrepancies : Use SHELXL’s restraints (e.g., DFIX, FLAT) to address disorder in flexible pyrrolidinyl groups. Cross-validation with Hirshfeld surface analysis improves accuracy .

- NMR ambiguities : 2D techniques (e.g., H-C HSQC, NOESY) resolve overlapping signals. For fluorine coupling, F-H HOESY confirms spatial proximity of substituents .

Q. What computational strategies are employed to predict the reactivity and binding affinity of this compound in drug discovery?

- Docking studies : Molecular dynamics (MD) simulations using software like AutoDock Vina model interactions with target proteins (e.g., kinases). The fluoropyridine moiety often enhances binding via halogen bonding .

- Quantum mechanics : DFT calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization for improved stability or activity .

Q. How do steric and electronic effects of the pyrrolidinyl group influence the compound’s stability under acidic/basic conditions?

- Electronic effects : The electron-donating pyrrolidinyl group stabilizes the pyridine ring against electrophilic attack but may increase susceptibility to oxidation at the ketone.

- Steric effects : The pyrrolidinyl group’s bulkiness reduces hydrolysis rates of the ketone in acidic conditions. Accelerated degradation occurs in strong bases (e.g., NaOH > 1M) due to nucleophilic attack on the acetyl group.

Q. What analytical techniques are recommended for detecting decomposition products during long-term storage?

- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with high-resolution MS identifies degradation byproducts (e.g., oxidized pyrrolidine or defluorinated analogs).

- TGA/DSC : Thermogravimetric analysis monitors thermal stability, while differential scanning calorimetry detects polymorphic transitions that may affect shelf life .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.